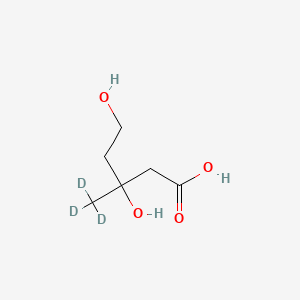
D,L-Mevalonic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Mevalonic Acid-d3: is a deuterated form of mevalonic acid, where three hydrogen atoms are replaced with deuterium. This compound is significant in biochemical research due to its role in the mevalonate pathway, which is crucial for the biosynthesis of terpenes and steroids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid-d3 can be synthesized from 1,3-pentanediol, 3-(methyl-d3)-5-(phenylmethoxy)- . The synthesis involves several steps, including protection and deprotection of functional groups, and the use of specific reagents to introduce deuterium atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process typically requires stringent conditions to maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions: D,L-Mevalonic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to mevalonolactone.
Reduction: Formation of mevalonate.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Mevalonolactone: Formed through oxidation.
Mevalonate: Formed through reduction.
Substituted Mevalonic Acid Derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
Chemistry: D,L-Mevalonic Acid-d3 is used as a stable isotope-labeled compound in various chemical studies to trace metabolic pathways and reaction mechanisms .
Biology: In biological research, it is used to study the mevalonate pathway, which is essential for the biosynthesis of isoprenoids, sterols, and other vital biomolecules .
Medicine: this compound is utilized in pharmacological studies to understand the effects of drugs like statins, which inhibit the mevalonate pathway and lower cholesterol levels .
Industry: In the industrial sector, it is used in the production of terpenes and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .
Mécanisme D'action
D,L-Mevalonic Acid-d3 exerts its effects by participating in the mevalonate pathway. It is converted to mevalonate, which is then phosphorylated to form isopentenyl pyrophosphate (IPP). IPP serves as a precursor for the synthesis of various terpenoids and steroids .
Comparaison Avec Des Composés Similaires
Mevalonic Acid: The non-deuterated form, which is biologically active and widely studied.
Mevalonolactone: The lactone form of mevalonic acid.
Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Uniqueness: D,L-Mevalonic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/i1D3 |
Clé InChI |
KJTLQQUUPVSXIM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O |
SMILES canonique |
CC(CCO)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



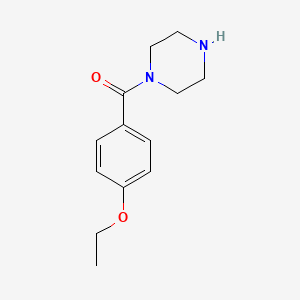
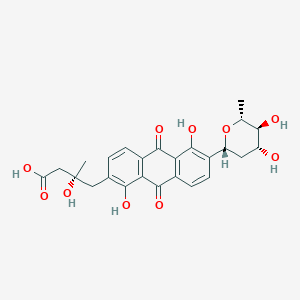
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
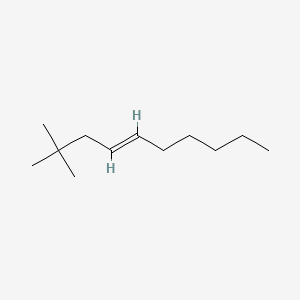
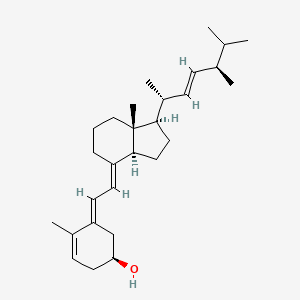
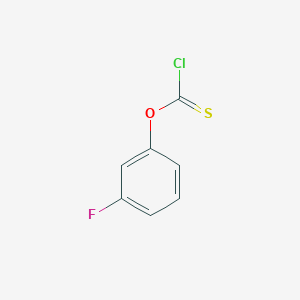

![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)

![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
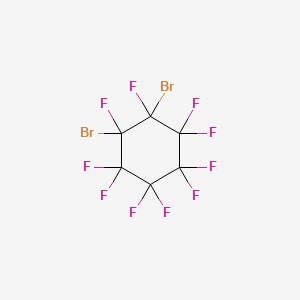
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
